molecular formula C10H12N4O2S B15155008 6-methyl-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-methyl-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B15155008
M. Wt: 252.30 g/mol
InChI Key: YVDHTDATNJZNMF-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one is a heterocyclic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one typically involves the construction of the thiazole and pyrimidine rings followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the condensation of appropriate thioamides with α-haloketones to form the thiazole ring, followed by cyclization with guanidine derivatives to construct the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one include other heterocyclic compounds with thiazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable target for research and development .

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

6-methyl-2-pyrrolidin-1-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C10H12N4O2S/c1-13-8(15)6-7(11-9(13)16)12-10(17-6)14-4-2-3-5-14/h2-5H2,1H3,(H,11,16)

InChI Key

YVDHTDATNJZNMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=C(S2)N3CCCC3

Origin of Product

United States

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